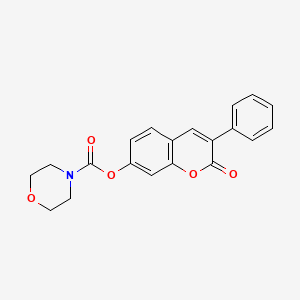

2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate

Description

Properties

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c22-19-17(14-4-2-1-3-5-14)12-15-6-7-16(13-18(15)26-19)25-20(23)21-8-10-24-11-9-21/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQZZTWSZRDHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane at room temperature . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound is used in the development of fluorescent chemosensors and other materials.

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular pathways. For example, it may inhibit carbonic anhydrase or microtubule polymerization, leading to its anticancer effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound Name | Position 3 Substituent | Position 7 Substituent | CAS Number | Molecular Formula |

|---|---|---|---|---|

| 2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate | Phenyl | Morpholine-4-carboxylate | - | C₂₀H₁₅NO₅ |

| [3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate | 4-Chlorophenyl, CF₃ | Morpholine-4-carboxylate | 637748-17-5 | C₂₁H₁₅ClF₃NO₅ |

| [3-(2-methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate | 2-Methoxyphenyl | Morpholine-4-carboxylate | 845903-21-1 | C₂₁H₁₉NO₆ |

| 4-(Decyloxy)phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate | - | 4-(Decyloxy)phenyl carboxylate | - | C₃₃H₃₇F₃O₅ |

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in 637748-17-5) increase lipophilicity and may enhance metabolic stability .

- Methoxy groups (e.g., in 845903-21-1) introduce polarity, reducing logP values compared to phenyl or halogenated analogs .

- Alkoxy chains (e.g., decyloxy in ) promote liquid crystalline behavior due to flexible hydrocarbon tails .

Physicochemical Properties

Table 2: Calculated Properties

Analysis :

- The trifluoromethyl derivative (637748-17-5) exhibits higher lipophilicity (XLogP3 = 4.1) compared to the methoxy analog (XLogP3 = 2.5), suggesting divergent solubility and bioavailability profiles.

Spectroscopic and Crystallographic Insights

- NMR Profiles : Similar to compounds in , the target compound’s NMR shifts would reflect the electron-withdrawing effects of the phenyl and morpholine groups, with distinct peaks in regions corresponding to the coumarin core and substituents .

- Crystal Packing : Mercury-based analyses () predict that the phenyl group at position 3 would create steric hindrance, reducing void spaces compared to alkoxy-substituted analogs .

Biological Activity

2-Oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound belonging to the class of chromenone derivatives. It features a unique structure that includes a chromenone core, a morpholine ring, and a carboxylate functional group. This composition contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅NO₃, with an approximate molecular weight of 365.4 g/mol. The compound's structure can be characterized as follows:

| Structural Feature | Description |

|---|---|

| Chromenone Core | A benzopyran structure with a carbonyl group at position 2 |

| Morpholine Ring | A six-membered ring containing one nitrogen atom |

| Carboxylate Group | Enhances solubility and reactivity |

Synthesis

The synthesis typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with morpholine-4-carboxylic acid in the presence of a base like triethylamine in dichloromethane. Reaction monitoring is often performed using thin-layer chromatography, followed by purification through flash chromatography.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : It may inhibit enzymes such as carbonic anhydrase, which is involved in pH regulation and ion transport.

- Receptor Modulation : The compound can modulate receptor activities that influence cellular signaling pathways.

- Microtubule Interference : Potential anticancer effects may arise from interference with microtubule polymerization, which is crucial for cell division.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

Anticancer Activity

In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values against these cell lines indicate its potential as an anticancer agent.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 6.40 |

| A549 | 22.09 |

These results suggest that the compound induces apoptosis in cancer cells, evidenced by morphological changes such as membrane blebbing and nuclear disintegration.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens, indicating its potential use in treating infections.

Antioxidant Activity

In addition to its anticancer properties, the compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and damage.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays : Various derivatives were synthesized and tested for cytotoxicity using the MTT assay method. Results indicated that modifications in the structural components could enhance biological efficacy.

- Molecular Docking Studies : Computational studies have been employed to predict binding interactions between the compound and specific enzyme targets, providing insights into its mechanism of action.

- In Vivo Studies : Preliminary in vivo studies have suggested anti-inflammatory properties, further supporting the therapeutic potential of this compound.

Q & A

Basic Research Question

- Purification : Flash chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .

- Byproduct Identification : LC-MS to detect acylated intermediates or hydrolyzed morpholine derivatives .

How do spectral data (e.g., NMR, IR) differentiate this compound from structurally similar derivatives?

Basic Research Question

Key spectral markers:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.